5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
Description
This compound is a tricyclic organic molecule featuring a fused ring system with two oxygen atoms (3,7-dioxa) and two nitrogen atoms (1,9-diaza). The methyl group at position 11 and the ketone at position 10 further contribute to its stereoelectronic properties.
Properties
IUPAC Name |
5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-4-2-12-9-7(6(14)5(3-13)16-9)17-10(12)11-8(4)15/h2,5-7,9,13-14H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLOAUCNUMYOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433733-92-7 | |
| Record name | (2S,3S,3aR,9aS)-3-hydroxy-2-(hydroxymethyl)-7-methyl-2,3,3a,9a-tertryhydro-6H-furo[2’,3’:4,5][1,3]oxazolo [3,2-a]pyrimidin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6H-Furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6-one, 2,3,3a,9a-tetrahydro-3-hydroxy-2-(hydroxymethyl)-7-methyl-, (2S,3S,3aR,9aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one typically involves the cyclization of uridine derivatives under specific reaction conditions. One common method involves the use of strong acids or bases to facilitate the cyclization process, resulting in the formation of the anhydro compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three primary functional groups:
Oxidation Reactions
-
Hydroxymethyl to Carboxylic Acid :
Treatment with KMnO4 under acidic conditions converts the hydroxymethyl group to a carboxylic acid, altering solubility and biological targeting.
Reaction :
-
Alcohol to Ketone Oxidation :
Selective oxidation of secondary alcohol groups using Jones reagent (CrO3/H2SO4) generates additional ketone functionalities.
Protection/Deprotection Strategies
-
Hydroxyl Group Protection :
Acetylation with acetic anhydride forms stable acetate esters, preventing unwanted side reactions during synthesis .
Reaction :
-
Ketone Protection :
Formation of acetals with ethylene glycol under acid catalysis shields ketones from nucleophilic attack.
Ring-Opening and Functionalization
The tricyclic structure undergoes selective ring-opening under controlled conditions:
-
Acid-Catalyzed Hydrolysis :
Treatment with HCl opens the dioxa ring, yielding linear intermediates for further derivatization. -
Nucleophilic Substitution :
Reactivity at the diazatricyclo nitrogen centers allows substitution with alkyl halides or aryl groups .
Biochemical Interactions
While primarily chemical, its biological activity stems from interactions with enzymes:
-
eIF4A Inhibition :
The compound binds to the RNA helicase domain of eukaryotic initiation factor 4A (eIF4A), blocking ATP hydrolysis and disrupting mRNA translation . -
Uridine Phosphorylase Suppression :
As TK-112690, it inhibits uridine catabolism, elevating plasma uridine levels to mitigate chemotherapy-induced mucositis .
Stability and Degradation
Scientific Research Applications
Structure and Composition
- IUPAC Name : (2R,4R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
- Molecular Formula : C₁₀H₁₂N₂O₅
- Molecular Weight : 240.21 g/mol
Structural Representation
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of hydroxyl groups and nitrogen atoms enhances its interaction with biological targets.
Medicinal Chemistry
TK-112690 has been identified as a human uridine phosphorylase (UPase) inhibitor . This inhibition is crucial for enhancing the therapeutic index of certain chemotherapeutic agents by preventing the breakdown of uridine into uracil:
- Mechanism of Action : By inhibiting UPase, TK-112690 increases plasma uridine levels, which can mitigate side effects such as mucositis induced by chemotherapeutics like methotrexate (MTX) . This mechanism allows for a more effective treatment regimen with reduced toxicity.
Cancer Treatment
Research indicates that TK-112690 may play a role in improving outcomes for patients undergoing chemotherapy:
- Case Studies : Clinical trials have demonstrated that administering TK-112690 prior to chemotherapy can protect normal tissues from damage caused by chemotherapeutic agents . The enhanced uridine levels help in maintaining cellular integrity during treatment.
Metabolic Disorders
The compound's ability to modulate uridine metabolism suggests potential applications in treating metabolic disorders:
- Research Findings : Studies have shown that manipulating uridine levels can influence metabolic pathways associated with conditions like diabetes and obesity . Further research is required to explore these applications comprehensively.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Inhibits UPase to increase uridine levels and reduce chemotherapy side effects |
| Cancer Treatment | Protects normal tissues during chemotherapy; enhances therapeutic efficacy |
| Metabolic Disorders | Potential modulation of metabolic pathways related to diabetes and obesity |
Mechanism of Action
The mechanism of action of 5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one involves its interaction with nucleic acids. It can inhibit the replication of viral RNA by interfering with the enzymatic processes involved in nucleic acid synthesis. The compound targets specific enzymes and pathways, leading to the disruption of viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural motifs with several tricyclic derivatives reported in the literature. Key similarities and differences are outlined below:
Key Insights
Nitrogen-rich analogs (e.g., pentaazatricyclo compounds) exhibit enhanced binding to biological targets via hydrogen bonding or π-π stacking, a trait shared with the target’s 1,9-diaza framework .
Substituent Effects :
- The hydroxymethyl group at position 4 distinguishes the target compound from methoxy- or fluorine-substituted analogs, offering unique hydrogen-bonding capabilities that could influence receptor affinity .
- Fluorine substituents in analogs (e.g., and ) are associated with improved metabolic stability and bioavailability, suggesting that the target’s lack of fluorine may limit its pharmacokinetic profile .
Biological Relevance :
- Tricyclic systems with oxygen and nitrogen heteroatoms (e.g., the target and ) are frequently explored as kinase or protease inhibitors due to their ability to mimic natural substrates .
- Sulfur-containing analogs () often exhibit broader-spectrum antimicrobial activity, highlighting the trade-off between heteroatom choice and biological function .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for similar tricyclic systems, such as cyclocondensation of diols/diamines or photochemical ring closure .
- Data Gaps : Experimental data on the target’s bioactivity, toxicity, and stability are absent in the reviewed literature. Predictions are based on structural analogs, necessitating further validation.
- Comparative Advantages : The combination of hydroxyl and hydroxymethyl groups may confer selective binding to oxidative enzymes (e.g., dehydrogenases), a hypothesis supported by studies on related polyoxygenated tricyclics .
Biological Activity
Overview of the Compound
Chemical Name: 5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
This compound belongs to a class of organic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Antimicrobial Properties
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of tricyclic compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of hydroxymethyl and hydroxyl groups in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
Studies suggest that compounds featuring a diazatricyclo structure can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the MAPK pathway. For example, related compounds have been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Neuroprotective Effects
There is emerging evidence that similar compounds may possess neuroprotective properties. They can potentially mitigate oxidative stress and reduce neuroinflammation, which are critical factors in neurodegenerative diseases. Research has shown that such compounds can inhibit the production of reactive oxygen species (ROS) and promote neuronal survival in models of neurodegeneration.
Case Studies
-
Antimicrobial Efficacy:
- A study conducted on various tricyclic derivatives demonstrated that certain modifications led to enhanced antimicrobial potency against Staphylococcus aureus and Escherichia coli.
- The compound was tested in vitro and exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Cancer Cell Studies:
- In vitro studies on breast cancer cell lines showed that treatment with analogues of this compound led to a significant reduction in cell viability.
- Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.
-
Neuroprotection:
- A model of Alzheimer's disease was used to evaluate the neuroprotective effects of related compounds.
- Results indicated a reduction in amyloid-beta accumulation and improved cognitive function in treated subjects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.0²,⁶]dodeca-8,11-dien-10-one in a laboratory setting?
- Methodological Answer : Synthesis of this tricyclic compound can be achieved using a multi-step approach involving cyclization and oxidation. Key steps include:
- Reaction Conditions : Use polar aprotic solvents like DMF or dichloromethane with a base (e.g., K₂CO₃) to facilitate nucleophilic substitutions or coupling reactions .
- Oxidation Agents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in CH₂Cl₂/H₂O mixtures can selectively oxidize intermediates, as demonstrated in analogous tricyclic systems .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is effective for isolating the target compound. Confirm purity via TLC and HPLC .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : A combination of techniques is critical:
- ¹H/¹³C-NMR : Resolves proton environments and carbon frameworks, identifying hydroxyl, methyl, and heterocyclic groups .
- HRMS-ESI : Validates molecular weight and formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- IR Spectroscopy : Confirms functional groups (e.g., hydroxyl stretches at ~3200–3500 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- Comparative Analysis : Cross-reference spectral data with structurally similar compounds, such as 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo derivatives .
Q. How can researchers determine the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at fixed intervals .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models. Identify degradation products via LC-MS .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the compound’s biological activity in plant or animal models?
- Methodological Answer :
- Randomized Block Designs : Assign treatments (e.g., compound concentrations) to randomized blocks to control environmental variability. Split plots can isolate effects of rootstocks or growth conditions, as seen in phytochemical studies .
- Dose-Response Analysis : Use 4–6 concentrations with replicates (n=4–5 plants/group). Measure endpoints like antioxidant activity (DPPH/ABTS assays) or enzyme inhibition .
Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with NMR/HRMS to resolve ambiguities in stereochemistry or substitution patterns .
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict NMR chemical shifts or optimize geometries, aligning theoretical and experimental data .
Q. How can researchers assess the environmental fate and ecological risks of this compound?
- Methodological Answer :
- Environmental Partitioning Studies : Measure log P (octanol-water) to predict bioavailability. Use HPLC to quantify solubility and adsorption to soil/organic matter .
- Biotic Degradation : Expose the compound to microbial consortia or plant enzymes. Track transformation products via HRMS and evaluate toxicity in Daphnia or algae assays .
Key Considerations
- Synthesis : Prioritize regioselective reactions to avoid byproducts in multi-heterocyclic systems .
- Data Interpretation : Address spectral overlaps (e.g., hydroxyl vs. amine protons) by deuterium exchange or 2D NMR (COSY, HSQC) .
- Environmental Studies : Long-term monitoring (5+ years) is critical to assess chronic effects, as outlined in Project INCHEMBIOL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
